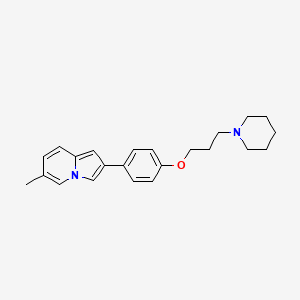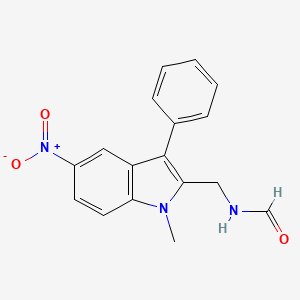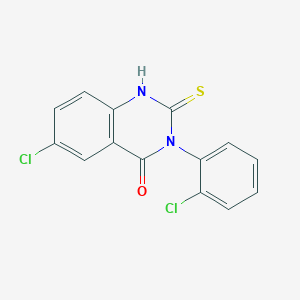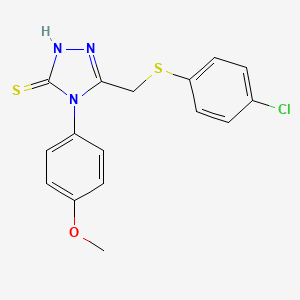![molecular formula C16H13N3O6 B12915890 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole CAS No. 113296-51-8](/img/structure/B12915890.png)
5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole is a complex organic compound characterized by the presence of nitrophenyl and isoxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrophenol with an appropriate alkylating agent to form 3-nitrophenoxyalkane. This intermediate is then reacted with 4-nitrobenzaldehyde under conditions that promote the formation of the isoxazole ring, such as using a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products Formed
Reduction: Amines are formed from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The isoxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl isoxazole: Similar structure but lacks the 3-nitrophenoxy group.
3-Nitrophenyl isoxazole: Similar structure but lacks the 4-nitrophenyl group.
Uniqueness
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole is unique due to the presence of both 3-nitrophenoxy and 4-nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
113296-51-8 |
|---|---|
Fórmula molecular |
C16H13N3O6 |
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2 |
Clave InChI |
GOBMDCSJSPABNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)

![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)




